
10,10'-Di(phenanthren-9-yl)-9,9'-bianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two anthracene units connected through a central phenanthrene moiety, making it a fascinating subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene derivatives with anthracene units under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While the industrial production methods for 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene are not widely documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the phenanthrene or anthracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and may be carried out under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted phenanthrene and anthracene derivatives.
科学研究应用
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene has several scientific research applications, including:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Research is ongoing to explore the compound’s interactions with biological molecules and its potential use in bioimaging and biosensing applications.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Its potential use in organic electronics and materials science makes it a valuable compound for developing new materials with advanced properties.
作用机制
The mechanism of action of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene depends on its specific application. In organic electronics, the compound’s electronic properties allow it to function as a semiconductor, facilitating the transport of electrons or holes. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like π-π stacking or hydrogen bonding.
相似化合物的比较
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
9,10-Diphenylanthracene: A derivative of anthracene with phenyl groups attached at the 9 and 10 positions.
Uniqueness
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is unique due to its complex structure, combining two anthracene units with a central phenanthrene moiety. This unique arrangement imparts distinct electronic and structural properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
333417-85-9 |
|---|---|
分子式 |
C56H34 |
分子量 |
706.9 g/mol |
IUPAC 名称 |
9-phenanthren-9-yl-10-(10-phenanthren-9-ylanthracen-9-yl)anthracene |
InChI |
InChI=1S/C56H34/c1-3-19-37-35(17-1)33-51(41-23-7-5-21-39(37)41)53-43-25-9-13-29-47(43)55(48-30-14-10-26-44(48)53)56-49-31-15-11-27-45(49)54(46-28-12-16-32-50(46)56)52-34-36-18-2-4-20-38(36)40-22-6-8-24-42(40)52/h1-34H |
InChI 键 |
ZGQLHHXYTADPTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


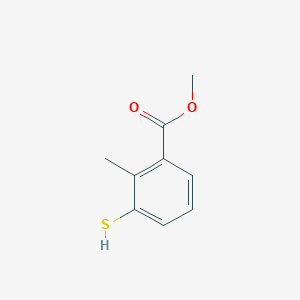


![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
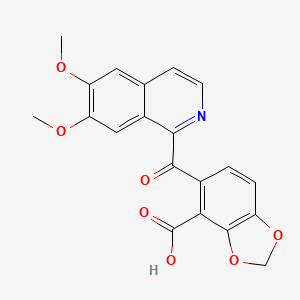
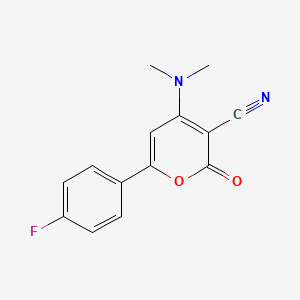
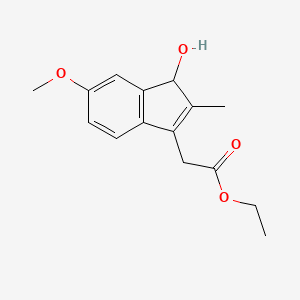
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

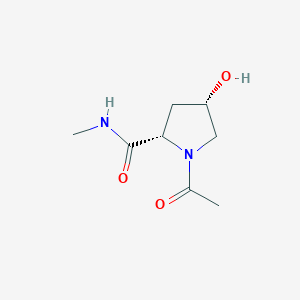
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
